
4-(2-Aminoethyl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2-fluoroaniline is a chemical compound that belongs to the class of fluoroaniline derivatives. This compound has attracted the attention of researchers due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
4-(2-Aminoethyl)-2-fluoroaniline has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a cytotoxic effect on cancer cells and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism Of Action
The mechanism of action of 4-(2-Aminoethyl)-2-fluoroaniline is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the induction of oxidative stress and the inhibition of cell proliferation. Additionally, this compound may interact with metal ions in biological systems and form stable complexes, which can be detected through fluorescence.
Biochemical And Physiological Effects
Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a low toxicity profile and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, this compound can induce oxidative stress and cause cell death.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(2-Aminoethyl)-2-fluoroaniline in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound has a low toxicity profile, which makes it suitable for use in biological systems. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-(2-Aminoethyl)-2-fluoroaniline. One direction is the further investigation of its potential as an anticancer agent. Additionally, the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems is an area of interest. Furthermore, the synthesis of new derivatives of 4-(2-Aminoethyl)-2-fluoroaniline with improved solubility and bioactivity is an area of future research. Finally, the application of this compound in material science for the development of new functional materials is an area of interest.
Synthesis Methods
The synthesis of 4-(2-Aminoethyl)-2-fluoroaniline can be achieved through various methods. One of the most common methods is the reductive amination of 2-fluoroaniline with ethylenediamine in the presence of a reducing agent such as sodium borohydride. This method provides a high yield of the desired product and is relatively simple to perform.
properties
CAS RN |
180149-20-6 |
|---|---|
Product Name |
4-(2-Aminoethyl)-2-fluoroaniline |
Molecular Formula |
C8H11FN2 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3-4,10-11H2 |
InChI Key |
JJIWLXXJQYEJKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)F)N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)N |
synonyms |
Benzeneethanamine, 4-amino-3-fluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
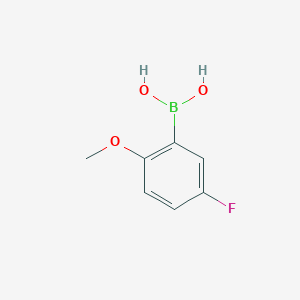
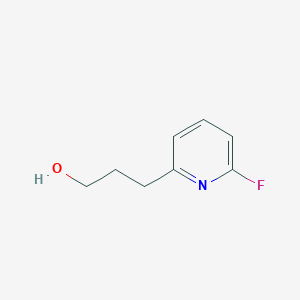
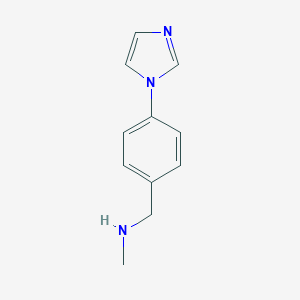
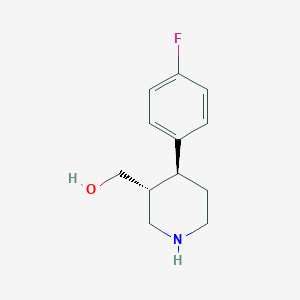
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
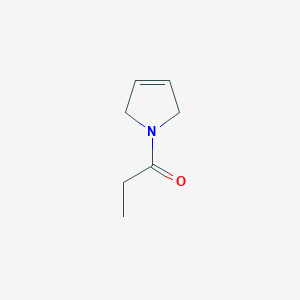

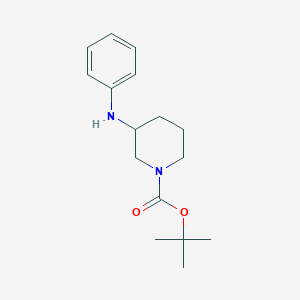

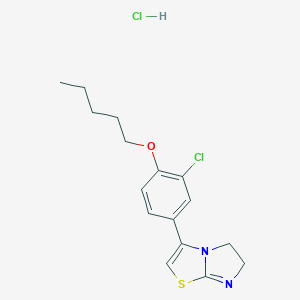
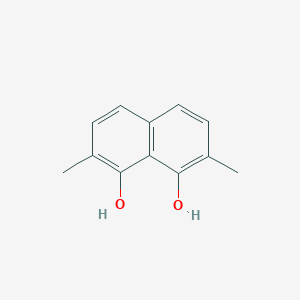
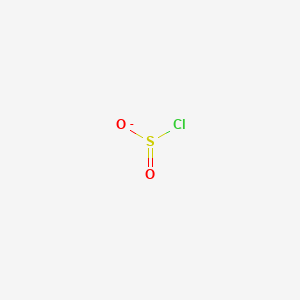
![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)